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Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated protein

predominantly expressed in the liver.[1][2][3] It is involved in the metabolism of sex steroids,

fatty acids, cholesterol, bile acids, and retinoids.[1][2] Overexpression of HSD17B13 has been

linked to an increase in the number and size of lipid droplets, contributing to hepatic lipid

accumulation.[1][3] Conversely, loss-of-function variants of HSD17B13 are associated with a

reduced risk of non-alcoholic fatty liver disease (NAFLD) and its progression to non-alcoholic

steatohepatitis (NASH).[1] This makes HSD17B13 a promising therapeutic target for the

treatment of chronic liver diseases.[4]

Hsd17B13-IN-86 is a potent and selective inhibitor of HSD17B13. This application note

provides a detailed protocol for the lipidomics analysis of human hepatocyte cells (e.g., HepG2)

treated with Hsd17B13-IN-86. The described workflow allows for the comprehensive profiling

of lipid species to elucidate the mechanism of action of Hsd17B13 inhibition and its effects on

cellular lipid metabolism. A recent study has shown that HSD17B13 deficiency in aged mice

leads to notable changes in lipid profiles, including triglycerides (TGs), diglycerides (DGs),

phosphatidylcholines (PCs), phosphatidylethanolamines (PEs), phosphatidylglycerols (PGs),

and ceramides (Cers).[5]
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The overall experimental workflow for the lipidomics analysis of cells treated with Hsd17B13-
IN-86 is depicted below.
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Lipidomics Analysis

HepG2 Cell Culture
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Cell Harvesting & Washing

Lipid Extraction (Folch Method)
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Data Processing & Lipid Identification

Statistical Analysis
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Caption: Experimental workflow for lipidomics analysis.

Signaling Pathway of HSD17B13 in Lipid
Metabolism
HSD17B13 expression is regulated by the liver X receptor-α (LXR-α) via the sterol regulatory

binding protein-1c (SREBP-1c).[1] HSD17B13, in turn, promotes the maturation of SREBP-1c,

creating a positive feedback loop that can contribute to hepatic lipogenesis.[1] Inhibition of

HSD17B13 with Hsd17B13-IN-86 is expected to disrupt this cycle, leading to alterations in lipid

metabolism.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/product/b12374609?utm_src=pdf-body-img
https://pmc.ncbi.nlm.nih.gov/articles/PMC10047549/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10047549/
https://www.benchchem.com/product/b12374609?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12374609?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Regulation of HSD17B13 Expression

Positive Feedback Loop

Inhibition by Hsd17B13-IN-86Downstream Effects

LXR-α

SREBP-1c

Induces

HSD17B13 Gene

Induces Expression

Hepatic Lipogenesis

Drives

HSD17B13 Protein

Translation

SREBP-1c Maturation

Promotes

Hsd17B13-IN-86

Inhibits

Click to download full resolution via product page

Caption: HSD17B13 signaling pathway in lipid metabolism.

Materials and Methods
Materials

HepG2 cells

Dulbecco's Modified Eagle's Medium (DMEM)
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Fetal Bovine Serum (FBS)

Penicillin-Streptomycin

Hsd17B13-IN-86 (and vehicle control, e.g., DMSO)

Phosphate Buffered Saline (PBS)

Methanol (LC-MS grade)

Chloroform (LC-MS grade)

Water (LC-MS grade)

Internal standards mix for lipidomics

15 mL and 2.0 mL centrifuge tubes

Equipment
Cell culture incubator (37°C, 5% CO2)

Centrifuge

Vortex mixer

Nitrogen evaporator or vacuum concentrator

Ultra-High-Performance Liquid Chromatography (UHPLC) system

High-Resolution Mass Spectrometer (HRMS)

Experimental Protocols
Cell Culture and Treatment

Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

in a humidified incubator at 37°C with 5% CO2.
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Seed cells in 6-well plates at a density of 1x10^6 cells/well and allow them to adhere

overnight.

Prepare working solutions of Hsd17B13-IN-86 in culture medium at desired concentrations

(e.g., 0.1, 1, 10 µM). Include a vehicle control (e.g., 0.1% DMSO).

Replace the culture medium with the medium containing Hsd17B13-IN-86 or vehicle and

incubate for 24 hours.

Sample Preparation and Lipid Extraction
This protocol is adapted from established lipidomics workflows.[6][7][8]

Aspirate the medium and wash the cells twice with ice-cold PBS.

Scrape the cells in 1 mL of ice-cold PBS and transfer to a 2.0 mL centrifuge tube.

Centrifuge at 311 x g for 5 minutes at 4°C.

Discard the supernatant and store the cell pellet at -80°C until lipid extraction.

For lipid extraction, thaw the cell pellet on ice.

Add an aliquot of the lipid internal standard mix to each sample.

Add 1 mL of ice-cold methanol:chloroform (1:2, v/v) to the cell pellet.

Vortex vigorously for 1 minute and incubate on ice for 30 minutes with occasional vortexing.

Add 200 µL of ice-cold water to induce phase separation.

Vortex for 1 minute and centrifuge at 311 x g for 5 minutes at 4°C.

Carefully collect the lower organic phase containing the lipids into a new tube.

Dry the lipid extract under a stream of nitrogen or using a vacuum concentrator.

Reconstitute the dried lipid film in a suitable solvent (e.g., 100 µL of methanol:chloroform 1:1,

v/v) for LC-MS/MS analysis.
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LC-MS/MS-Based Lipidomics Analysis
Inject the reconstituted lipid extract into a UHPLC system coupled to a high-resolution mass

spectrometer.

Separate lipids using a C18 reversed-phase column with a gradient elution of mobile phases

containing solvents such as water, acetonitrile, and isopropanol with additives like formic

acid and ammonium formate.

Acquire data in both positive and negative ionization modes to cover a broad range of lipid

classes.

Use a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method for

tandem mass spectrometry (MS/MS) to obtain fragmentation spectra for lipid identification.

Data Processing and Analysis
Process the raw LC-MS/MS data using specialized software (e.g., LipidSearch, MS-DIAL, or

Compound Discoverer) for peak picking, alignment, and lipid identification against a lipid

database (e.g., LIPID MAPS).

Perform statistical analysis (e.g., t-test, ANOVA) to identify significantly altered lipid species

between the Hsd17B13-IN-86 treated and vehicle control groups.

Expected Results and Data Presentation
Inhibition of HSD17B13 with Hsd17B13-IN-86 is expected to alter the cellular lipidome,

particularly affecting the levels of neutral lipids and phospholipids.[5][9] The following tables

present hypothetical quantitative data to illustrate the expected changes in major lipid classes

and specific lipid species.

Table 1: Hypothetical Changes in Major Lipid Classes in
HepG2 Cells Treated with Hsd17B13-IN-86 (1 µM) for 24
hours.
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Lipid Class

Vehicle
Control
(Relative
Abundance)

Hsd17B13-IN-
86 (Relative
Abundance)

Fold Change p-value

Triacylglycerols

(TG)
1.00 ± 0.12 0.65 ± 0.08 0.65 <0.01

Diacylglycerols

(DG)
1.00 ± 0.15 1.25 ± 0.18 1.25 <0.05

Phosphatidylchol

ines (PC)
1.00 ± 0.09 1.18 ± 0.11 1.18 <0.05

Phosphatidyletha

nolamines (PE)
1.00 ± 0.11 1.15 ± 0.13 1.15 n.s.

Ceramides (Cer) 1.00 ± 0.20 0.82 ± 0.15 0.82 n.s.

Data are presented as mean ± standard deviation (n=3). Fold change is calculated relative to

the vehicle control. Statistical significance is determined by a two-tailed t-test.

Table 2: Hypothetical Changes in Specific Lipid Species
in HepG2 Cells Treated with Hsd17B13-IN-86 (1 µM) for
24 hours.

Lipid Species

Vehicle
Control
(Relative
Abundance)

Hsd17B13-IN-
86 (Relative
Abundance)

Fold Change p-value

TG(52:2) 1.00 ± 0.14 0.58 ± 0.09 0.58 <0.01

TG(54:3) 1.00 ± 0.11 0.61 ± 0.10 0.61 <0.01

DG(36:2) 1.00 ± 0.18 1.35 ± 0.21 1.35 <0.05

PC(34:1) 1.00 ± 0.08 1.22 ± 0.12 1.22 <0.05

PC(36:2) 1.00 ± 0.10 1.19 ± 0.14 1.19 <0.05
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Data are presented as mean ± standard deviation (n=3). Fold change is calculated relative to

the vehicle control. Statistical significance is determined by a two-tailed t-test.

Conclusion
This application note provides a comprehensive framework for investigating the effects of the

HSD17B13 inhibitor, Hsd17B13-IN-86, on the lipidome of cultured hepatocytes. The detailed

protocols for cell culture, treatment, lipid extraction, and LC-MS/MS analysis, coupled with the

expected outcomes, will enable researchers to effectively characterize the mechanism of action

of HSD17B13 inhibitors and their potential as therapeutic agents for NAFLD and other

metabolic diseases. The observed changes in lipid profiles can provide valuable insights into

the role of HSD17B13 in maintaining hepatic lipid homeostasis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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